2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound features a unique structure that combines multiple rings, including pyrazole, thieno, and triazolo-pyrimidine moieties.
Preparation Methods
The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as ethyl chloroacetate and chloroacetamide, followed by cyclization to form the desired heterocyclic structure . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but differ in their potency and selectivity. For example, compounds like 14 and 15 have shown significant inhibitory activity against CDK2 with IC50 values of 0.057 ± 0.003 μM and 0.081 ± 0.004 μM, respectively . The uniqueness of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific structural features that contribute to its high affinity and selectivity for CDK2.
Properties
Molecular Formula |
C19H20N6S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
16-(5-cyclopropyl-1H-pyrazol-3-yl)-10-thia-12,14,15,17-tetrazatetracyclo[9.7.0.02,9.014,18]octadeca-1(11),2(9),12,15,17-pentaene |
InChI |
InChI=1S/C19H20N6S/c1-2-4-6-15-12(5-3-1)16-18-21-17(24-25(18)10-20-19(16)26-15)14-9-13(22-23-14)11-7-8-11/h9-11H,1-8H2,(H,22,23) |
InChI Key |
WHNNZWSYSTUEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(S2)N=CN4C3=NC(=N4)C5=NNC(=C5)C6CC6 |
Origin of Product |
United States |
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